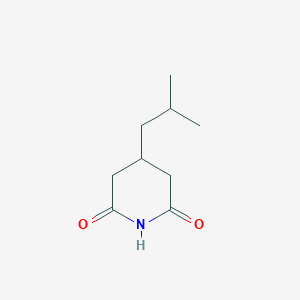

4-(2-Methylpropyl)piperidine-2,6-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylpropyl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-6(2)3-7-4-8(11)10-9(12)5-7/h6-7H,3-5H2,1-2H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAQPQLVCOZGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)NC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 4-(2-Methylpropyl)piperidine-2,6-dione: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 4-(2-Methylpropyl)piperidine-2,6-dione, a key heterocyclic scaffold, commencing from readily available starting materials. The synthesis is presented as a two-stage process, beginning with the formation of the intermediate, 3-isobutylglutaric acid, followed by its cyclization to the target piperidine-2,6-dione derivative. This document details the experimental protocols, quantitative data, and logical workflows to facilitate its application in a laboratory setting.

Stage 1: Synthesis of 3-Isobutylglutaric Acid

The initial stage of the synthesis focuses on the preparation of 3-isobutylglutaric acid. A prevalent and effective method for this transformation involves a Knoevenagel condensation of isovaleraldehyde with an active methylene compound, such as diethyl malonate or ethyl cyanoacetate, followed by a Michael addition and subsequent hydrolysis and decarboxylation steps.[1]

Experimental Protocol: Knoevenagel Condensation, Michael Addition, and Hydrolysis

This protocol is adapted from established patent literature, which outlines a one-pot synthesis of 3-isobutylglutaric acid from isovaleraldehyde.[2][3]

Materials:

-

Isovaleraldehyde

-

Ethyl cyanoacetate

-

Diethyl malonate

-

Di-n-propylamine

-

Cyclohexane

-

Hydrobromic acid (47%) or Hydrochloric acid

-

Toluene

Procedure:

-

To a suitable reaction vessel equipped with a mechanical stirrer, condenser, and charging tube, charge isovaleraldehyde, cyclohexane, ethyl cyanoacetate, and a catalytic amount of di-n-propylamine.[2]

-

Heat the reaction mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

-

After the completion of the Knoevenagel condensation, cool the reaction mixture.

-

Add diethyl malonate and a base, such as di-n-propylamine, to the reaction mixture.[2]

-

Heat the mixture to facilitate the Michael addition reaction.

-

Upon completion, cool the reaction mixture and add hydrobromic acid or hydrochloric acid for hydrolysis and decarboxylation.[2][3]

-

Reflux the mixture for a period of 6 to 100 hours, depending on the acid used.[2][3]

-

After cooling to room temperature, extract the product with toluene.

-

Distill off the toluene to obtain crude 3-isobutylglutaric acid. Further purification can be achieved by recrystallization or distillation.

Quantitative Data for 3-Isobutylglutaric Acid Synthesis

| Parameter | Value | Reference |

| Starting Material | Isovaleraldehyde | [2] |

| Key Reagents | Ethyl cyanoacetate, Diethyl malonate | [2] |

| Yield | 71% - 76.14% | [2][3] |

| Purity (GC) | 93.59% - 93.64% | [2][3] |

| Melting Point | ~47°C | [1] |

| Boiling Point | ~326°C | [1] |

Synthesis Workflow for 3-Isobutylglutaric Acid

Figure 1. Workflow for the synthesis of 3-Isobutylglutaric Acid.

Stage 2: Synthesis of this compound

The second stage involves the cyclization of 3-isobutylglutaric acid to form the target molecule, this compound, which is also known as 3-isobutylglutarimide.[4] This is typically achieved by reacting the diacid with a nitrogen source, most commonly urea, at elevated temperatures.[5]

Experimental Protocol: Cyclization with Urea

The following protocol is based on a patented procedure for the synthesis of 3-isobutylglutarimide.[5]

Materials:

-

3-Isobutylglutaric acid

-

Urea

-

Toluene (or xylene, octane)

-

Ethanol

-

Activated carbon

-

Water

Procedure:

-

In a three-necked flask, combine 3-isobutylglutaric acid and urea.[5]

-

Heat the mixture in an oil bath to 150-170°C and maintain this temperature for approximately 2 hours.[5]

-

Cool the reaction mixture to about 80°C and add water, ethanol, and activated carbon.[5]

-

Heat the mixture to reflux for 30 minutes.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate to induce crystallization of the product.

-

Collect the white, flaky crystals of 3-isobutylglutarimide by filtration and dry under vacuum at 50°C.[5]

Quantitative Data for this compound Synthesis

| Parameter | Value | Reference |

| Starting Material | 3-Isobutylglutaric acid | [5] |

| Key Reagent | Urea | [5] |

| Yield | 92.3% | [5] |

| Melting Point | 137-138°C | [5] |

| Appearance | White flaky crystals | [5] |

| Molecular Formula | C9H15NO2 | [4] |

| Molecular Weight | 169.22 g/mol | [4] |

Synthesis Workflow for this compound

Figure 2. Workflow for the synthesis of this compound.

Overall Synthetic Scheme

The complete synthetic pathway from isovaleraldehyde to this compound is a multi-step process that can be efficiently carried out in a laboratory setting.

Figure 3. Overall synthetic pathway.

References

- 1. nbinno.com [nbinno.com]

- 2. US20070259917A1 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 3. WO2007127309A2 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents [patents.google.com]

- 4. This compound | C9H15NO2 | CID 15950514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pregabalin intermediate and process for preparing same - Eureka | Patsnap [eureka.patsnap.com]

Physicochemical properties of 4-isobutylpiperidine-2,6-dione

An In-depth Technical Guide to the Physicochemical Properties of 4-Isobutylpiperidine-2,6-dione

Introduction

4-Isobutylpiperidine-2,6-dione, also known by synonyms such as 3-Isobutylglutarimide, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[][2] It serves as a key intermediate and a privileged scaffold in the synthesis of various bioactive molecules.[3] Notably, it is recognized as an impurity in the manufacturing of Pregabalin, a widely used anticonvulsant and analgesic drug.[4][5] Furthermore, synthetic analogs of this compound have been pivotal in the development of novel anti-cancer agents and therapies for neurodegenerative and psychiatric conditions.[] This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and its role in pharmaceutical applications.

Physicochemical Properties

The fundamental physicochemical characteristics of 4-Isobutylpiperidine-2,6-dione are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅NO₂ | [][6][7] |

| Molecular Weight | 169.22 g/mol | [][4][7] |

| IUPAC Name | 4-(2-methylpropyl)piperidine-2,6-dione | [][8] |

| CAS Number | 916982-10-0 | [][6][9] |

| Appearance | White to Off-white Solid | [][10] |

| Melting Point | 136-138 °C | [][6][10] |

| Boiling Point | 304.7 ± 11.0 °C at 760 mmHg | [] |

| Density | 1.014 - 1.016 g/cm³ | [][6][10] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol.[][10] Soluble in Acetonitrile.[4] | |

| pKa | 11.78 ± 0.40 (Predicted) | [10][11] |

| Flash Point | 131 °C | [10][12] |

| Storage | Store at 2-8°C or in an inert atmosphere at room temperature.[] |

Experimental Protocols & Synthesis

The synthesis of substituted piperidine-2,6-diones is a key process in medicinal chemistry. While specific, proprietary synthesis methods for 4-isobutylpiperidine-2,6-dione may vary, a general and widely cited approach involves the cyclization of a glutaric acid derivative.

General Synthesis Protocol: Michael Addition/Intramolecular Imidation Cascade

A modern and efficient method for creating substituted piperidine-2,6-diones involves a transition-metal-free Michael addition followed by an intramolecular imidation cascade.[3] This approach offers operational simplicity and works under mild conditions.

Methodology:

-

Reaction Setup: A substituted methyl acetate (e.g., methyl 4-methylpentanoate, a precursor to the isobutyl group) and an appropriate acrylamide are combined in a suitable solvent, such as THF.

-

Base Promotion: A strong base, such as potassium tert-butoxide (KOtBu), is introduced to promote the initial Michael addition reaction.

-

Reaction Conditions: The mixture is stirred at a controlled temperature, often ranging from 0°C to 50°C, until the reaction is complete.[3]

-

Cyclization: The intermediate formed undergoes a spontaneous or base-promoted intramolecular imidation (cyclization) to form the piperidine-2,6-dione ring.

-

Workup and Purification: The reaction mixture is quenched, and the product is extracted using an organic solvent. The crude product is then purified, typically through column chromatography or recrystallization, to yield the final piperidine-2,6-dione derivative.

This protocol has been successfully scaled up to kilogram quantities, demonstrating its potential for industrial applications.[3]

Caption: General workflow for synthesizing piperidine-2,6-diones.

Biological Significance and Applications

4-Isobutylpiperidine-2,6-dione is more than a chemical intermediate; it is a compound with considerable biological relevance, primarily through its relationship with other bioactive molecules.

-

Pregabalin Impurity: It is a known impurity and a synthetic precursor related to Pregabalin.[4][11] Pregabalin functions by binding to the alpha-2-delta subunit of voltage-gated calcium channels, which modulates the release of excitatory neurotransmitters.[]

-

Scaffold for Bioactive Molecules: The piperidine-2,6-dione core is a privileged scaffold in drug discovery.[3] For example, 3-(4-aminophenyl)piperidine-2,6-dione is an effective ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality for targeted protein degradation.[3]

-

Therapeutic Potential: Analogs of 4-isobutylpiperidine-2,6-dione have been instrumental in creating anti-cancer agents and treatments for neurodegenerative diseases.[] The structural motif is also found in molecules with potential antimicrobial activity.[13][14]

References

- 2. CAS 916982-10-0: 3-Isobutyl glutarimide | CymitQuimica [cymitquimica.com]

- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Isobutyl piperidin-2,6-dione (Dione) - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. chemwhat.com [chemwhat.com]

- 6. chembk.com [chembk.com]

- 7. capotchem.com [capotchem.com]

- 8. This compound | C9H15NO2 | CID 15950514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Isobutylpiperidine-2, 6-Dione Online | 4-Isobutylpiperidine-2, 6-Dione Manufacturer and Suppliers [scimplify.com]

- 10. 3-Isobutylglutarimid CAS#: 916982-10-0 [m.chemicalbook.com]

- 11. 3-Isobutylglutarimid | 916982-10-0 [chemicalbook.com]

- 12. CAS # 916982-10-0, 4-Isobutylpiperidine-2,6-dione, this compound - chemBlink [chemblink.com]

- 13. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 14. researchgate.net [researchgate.net]

IUPAC name and structure of 4-(2-Methylpropyl)piperidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-(2-Methylpropyl)piperidine-2,6-dione, a heterocyclic compound belonging to the piperidine-2,6-dione class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2][3] This document details the compound's nomenclature, physicochemical properties, a detailed synthesis protocol, and its structural representation. While the piperidine-2,6-dione core is a privileged scaffold in drug discovery, specific quantitative biological data for this compound is not extensively available in publicly accessible literature. The compound is also known by its synonyms, 4-Isobutylpiperidine-2,6-dione and 3-Isobutylglutarimide.[4][5][6] It has been identified as an intermediate or impurity in the synthesis of Pregabalin.[7][8][9][10]

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[4]

The chemical structure is as follows:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅NO₂ | [4] |

| Molecular Weight | 169.22 g/mol | [4] |

| CAS Number | 916982-10-0 | [] |

| Appearance | White to off-white solid | [] |

| Melting Point | 136-138 °C | [][12][13] |

| Boiling Point | 305 °C | [12][13] |

| Density | 1.016 g/cm³ | [12][13] |

| Solubility | Sparingly soluble in Chloroform, slightly soluble in DMSO and Methanol. | [] |

| InChI Key | FNAQPQLVCOZGRH-UHFFFAOYSA-N | [4] |

| SMILES | CC(C)CC1CC(=O)NC(=O)C1 | [4] |

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound (referred to as 3-isobutyl-glutarimide in the source) is provided in Chinese patent CN1884263A. The synthesis involves the cyclization of 3-isobutyl-pentanedioic acid with urea.

Materials:

-

3-isobutyl-pentanedioic acid

-

Urea

-

Ethanol

-

Activated Carbon

-

1000 ml three-necked flask

-

Oil bath

Procedure:

-

To a 1000 ml three-necked flask, add 200.0 g (1.06 mol) of 3-isobutyl-pentanedioic acid and 127.7 g (2.12 mol) of urea.

-

Heat the reaction mixture using an oil bath to 150 °C.

-

Maintain the reaction temperature between 150-170 °C for 2 hours.

-

After 2 hours, cool the mixture to 80 °C.

-

To the cooled mixture, add 200 ml of water, 400 ml of ethanol, and 15 g of activated carbon.

-

Reheat the mixture to reflux and maintain for 30 minutes.

-

Filter the hot solution.

-

Allow the filtrate to cool, which will cause the product to crystallize.

-

Collect the crystals by filtration.

-

Dry the product under vacuum at 50 °C to yield 166 g (92.3%) of 3-isobutyl-glutarimide as white plate-like crystals.

-

The melting point of the synthesized product is reported to be 137-138 °C.

Biological Activity and Signaling Pathways

While the piperidine-2,6-dione scaffold is a key pharmacophore in many biologically active compounds, including anti-cancer and immunomodulatory agents, there is a lack of specific, quantitative biological activity data for this compound in the available literature. Synthetic analogs of this compound have been noted for their role in the development of agents for oncology, neurodegenerative diseases, and psychiatric conditions.[] However, without specific data (e.g., IC₅₀, EC₅₀ values) for the title compound, a detailed discussion of its biological activity and its effects on specific signaling pathways cannot be provided at this time.

Logical Workflow Diagram

The following diagram illustrates the workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis and purification.

References

- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H15NO2 | CID 15950514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Isobutylglutarimid | 916982-10-0 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. CAS 916982-10-0: 3-Isobutyl glutarimide | CymitQuimica [cymitquimica.com]

- 8. 4-Isobutyl piperidin-2,6-dione (Dione) - Daicel Pharma Standards [daicelpharmastandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 916982-10-0|4-Isobutylpiperidine-2,6-dione|BLD Pharm [bldpharm.com]

- 12. chembk.com [chembk.com]

- 13. 3-Isobutylglutarimid CAS#: 916982-10-0 [m.chemicalbook.com]

Unveiling the Biological Significance of 3-Isobutylglutarimide: A Technical Guide

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth analysis of the known biological activities of 3-isobutylglutarimide. The document focuses on its primary role as a key intermediate in the synthesis of pharmacologically active compounds, detailing its interaction with enzymatic systems and the associated experimental protocols.

Executive Summary

3-Isobutylglutarimide is a synthetic compound belonging to the glutarimide class of molecules. While the inherent biological activities of 3-isobutylglutarimide itself are not extensively documented in publicly available scientific literature, its significance lies in its crucial role as a prochiral substrate for the enzymatic synthesis of (R)-3-isobutylglutarate monoamide. This monoamide is a key chiral intermediate in the industrial production of pregabalin, a widely used pharmaceutical for treating neuropathic pain, epilepsy, and anxiety disorders. This guide will focus on the well-characterized enzymatic hydrolysis of 3-isobutylglutarimide, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved processes.

Physicochemical Properties

While not directly a biological activity, the physicochemical properties of 3-isobutylglutarimide are crucial for its handling and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C9H15NO2 | |

| Molecular Weight | 169.22 g/mol | |

| Melting Point | 136-138 °C | |

| Boiling Point | 305 °C | |

| Density | 1.016 g/cm³ | |

| Solubility | Sparingly soluble in chloroform, slightly soluble in DMSO and methanol. | |

| Appearance | White to off-white solid. |

Core Biological Activity: A Substrate for Enzymatic Desymmetrization

The most prominent and well-documented biological activity of 3-isobutylglutarimide is its function as a substrate for specific enzymes that catalyze its stereoselective hydrolysis. This process, known as desymmetrization, converts the prochiral 3-isobutylglutarimide into a chiral product with high enantiomeric excess. This is a critical step in the efficient synthesis of pregabalin.

Two key enzymes have been identified and extensively studied for this purpose:

-

Imidase from Burkholderia phytofirmans (BpIH): This enzyme exhibits high efficiency and stereoselectivity in the hydrolysis of 3-isobutylglutarimide.

-

D-hydantoinase from Bacillus stearothermophilus: This enzyme also effectively catalyzes the desymmetrization of 3-isobutylglutarimide.

Quantitative Data: Enzyme Kinetics

The following table summarizes the kinetic parameters of these enzymes with 3-isobutylglutarimide as the substrate. This data is crucial for understanding the efficiency of the enzymatic conversion.

| Enzyme | Mutant | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |

| BpIH | Wild-Type | 2.89 ± 0.21 | 0.98 ± 0.04 | 0.34 ± 0.02 | |

| BpIH | Y37F/H133N/S226I | 1.95 ± 0.15 | 3.25 ± 0.12 | 1.67 ± 0.09 |

Experimental Protocols

Detailed methodologies for the key experiments involving the enzymatic hydrolysis of 3-isobutylglutarimide are provided below.

This protocol describes the determination of the enzymatic activity of BpIH and its mutants in converting 3-isobutylglutarimide (IBI) to (R)-3-isobutylglutarate monoamide (R-IBM).

Materials:

-

Tris-HCl buffer (50 mmol L⁻¹, pH 8.0)

-

3-Isobutylglutarimide (IBI) solution (10 mmol L⁻¹)

-

Enzyme solution (WT BpIH or mutants)

-

Mobile phase for HPLC analysis

Procedure:

-

Prepare a 5 mL reaction system containing 50 mmol L⁻¹ Tris-HCl (pH 8.0) and 10 mmol L⁻¹ IBI.

-

Add 800 µL of the enzyme solution to the reaction mixture.

-

Incubate the reaction at 40 °C for 30 minutes.

-

Terminate the reaction by diluting the mixture with the mobile phase for HPLC analysis.

-

Analyze the product formation (R-IBM) using HPLC to quantify the enzyme activity. One unit of enzyme activity is defined as the amount of enzyme required to produce 1 µmol of R-IBM per minute.

This protocol outlines a larger scale conversion of IBI to R-IBM using whole cells expressing the BpIH enzyme.

Materials:

-

3-Isobutylglutarimide (IBI)

-

Tris-HCl buffer (50 mmol L⁻¹)

-

Wet cells of E. coli expressing BpIH

-

1 mol L⁻¹ NaOH

Procedure:

-

Prepare a 200 mL reaction mixture containing 35 g L⁻¹ IBI, 50 mmol L⁻¹ Tris-HCl, and 75 g L⁻¹ wet cells.

-

Maintain the reaction temperature at 40 °C.

-

Adjust and maintain the pH of the reaction mixture at 8.0 using 1 mol L⁻¹ NaOH.

-

Take samples at defined intervals and dilute them with the mobile phase.

-

Centrifuge the samples to remove cell debris.

-

Analyze the supernatant using HPLC to determine the concentration of IBI and R-IBM.

This protocol details the measurement of D-hydantoinase activity on 3-isobutylglutarimide.

Materials:

-

Tris/HCl buffer (50 mM, pH 7.5)

-

3-isobutylglutarimide (IBI) solution (5 mmol)

-

Mn²⁺ solution (1 mM)

-

Enzyme solution (1-10 µg)

-

HCl (2 µL)

Procedure:

-

Prepare a 100 µL reaction mixture containing 50 mM Tris/HCl buffer (pH 7.5), 5 mmol IBI, and 1 mM Mn²⁺.

-

Add 1-10 µg of the D-hydantoinase enzyme to the mixture.

-

Incubate the reaction under appropriate assay conditions.

-

Stop the reaction by adding 2 µL of HCl.

-

Quantify the amount of (R)-3-isobutylglutarate monoamide (IBM) produced. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the production of 1 µmol of IBM in 1 minute.

Potential Pharmacological Activity of Glutarimide Derivatives

While 3-isobutylglutarimide itself is primarily viewed as a synthetic intermediate, the broader class of glutarimide derivatives has been investigated for various pharmacological activities. For instance, some synthetic glutarimide compounds have been evaluated for their antiviral activities against coxsackievirus B3, influenza virus A, and herpes simplex virus 2. Additionally, other studies have explored the central nervous system (CNS) effects of different glutarimide derivatives, noting activities ranging from hypermotility and convulsions at high doses to hypnotic depression. It is important to note that these studies did not specifically investigate 3-isobutylglutarimide, and therefore, these activities cannot be directly attributed to it.

Signaling Pathways and Experimental Workflows

As the primary biological role of 3-isobutylglutarimide is as a substrate in enzymatic reactions, the relevant diagrams illustrate these workflows rather than intracellular signaling pathways.

Caption: Workflow of the enzymatic hydrolysis of 3-isobutylglutarimide.

Conclusion

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Piperidine-2,6-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine-2,6-dione scaffold, a core structural component of molecules like thalidomide, lenalidomide, and pomalidomide, has emerged as a cornerstone in modern therapeutics, particularly in the treatment of hematological malignancies.[1] Initially shrouded in controversy due to the tragic teratogenic effects of thalidomide, a deeper understanding of the mechanism of action of these derivatives has unveiled a novel pharmacological paradigm: the targeted degradation of disease-causing proteins.[2][3] This technical guide provides an in-depth exploration of the core mechanism of action of piperidine-2,6-dione derivatives, focusing on their function as "molecular glues" that modulate the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex. We will delve into the intricate signaling pathways, present key quantitative data, and provide detailed experimental protocols to empower researchers in this dynamic field.

Core Mechanism of Action: Molecular Glues and Neosubstrate Degradation

The primary mechanism of action of therapeutic piperidine-2,6-dione derivatives revolves around their ability to bind to Cereblon (CRBN), a substrate receptor protein within the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[4][5] This complex, also comprising Damaged DNA Binding Protein 1 (DDB1), Cullin 4A (CUL4A), and Regulator of Cullins 1 (RBX1), is a key component of the ubiquitin-proteasome system, which is responsible for the degradation of cellular proteins.[6]

Piperidine-2,6-dione derivatives act as "molecular glues" by inducing a conformational change in the CRBN substrate-binding pocket.[7] This altered surface facilitates the recruitment of proteins that are not the natural substrates of CRBN, termed "neosubstrates."[8] The CRL4^CRBN^ complex then polyubiquitinates these neosubstrates, marking them for degradation by the 26S proteasome.[5][9] This targeted degradation of key proteins is the foundation of the therapeutic effects of these drugs.

Figure 1: Mechanism of piperidine-2,6-dione derivative-induced neosubstrate degradation.

Key Neosubstrates and Therapeutic Implications

The specific neosubstrates targeted for degradation vary depending on the derivative and the cellular context, leading to a range of therapeutic outcomes.

-

Ikaros (IKZF1) and Aiolos (IKZF3): In multiple myeloma, lenalidomide and pomalidomide induce the degradation of these lymphoid transcription factors. The degradation of Ikaros and Aiolos leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, resulting in anti-proliferative effects and apoptosis of myeloma cells.[10]

-

Casein Kinase 1α (CK1α): Lenalidomide selectively promotes the degradation of CK1α in hematopoietic stem cells with a deletion in chromosome 5q (del(5q)), a characteristic of myelodysplastic syndrome (MDS).[5] This targeted degradation is responsible for the efficacy of lenalidomide in this patient population.

-

GSPT1: The novel derivative CC-885 induces the degradation of the translation termination factor GSPT1, demonstrating potent anti-tumor activity in acute myeloid leukemia.[4]

Quantitative Data: Binding Affinities and Degradation Potency

The efficacy of piperidine-2,6-dione derivatives is closely linked to their binding affinity for CRBN and their potency in inducing the degradation of specific neosubstrates. The following tables summarize key quantitative data from various studies.

| Derivative | Target | Assay Type | Binding Affinity (IC₅₀/Kᵢ/Kₑ) | Reference |

| Thalidomide | CRBN-DDB1 | Fluorescence Polarization | Kᵢ: ~1.9 µM | [11] |

| Lenalidomide | CRBN-DDB1 | Fluorescence Polarization | Kᵢ: ~0.5 µM | [11] |

| Pomalidomide | CRBN-DDB1 | Fluorescence Polarization | Kᵢ: ~0.2 µM | [11] |

| CC-122 | CRBN-DDB1 | Fluorescence Polarization | Kᵢ: ~0.03 µM | [11] |

Table 1: Comparative Binding Affinities of Piperidine-2,6-dione Derivatives to the CRBN-DDB1 Complex.

| Derivative | Neosubstrate | Cell Line | Degradation Potency (DC₅₀) | Reference |

| Lenalidomide | IKZF1 | MM.1S | ~50 nM | [12] |

| Pomalidomide | IKZF1 | MM.1S | ~5 nM | [12] |

| Lenalidomide | Aiolos | MM.1S | ~20 nM | [12] |

| Pomalidomide | Aiolos | MM.1S | ~2 nM | [12] |

| Lenalidomide | CK1α | K562 | ~0.1 µM | [5] |

| Pomalidomide | CK1α | K562 | >10 µM | [5] |

Table 2: Degradation Potency (DC₅₀) of Piperidine-2,6-dione Derivatives for Key Neosubstrates.

Experimental Protocols

Detailed and robust experimental protocols are crucial for studying the mechanism of action of piperidine-2,6-dione derivatives. Below are methodologies for key experiments.

Protocol 1: Western Blotting for Neosubstrate Degradation

This protocol allows for the quantification of neosubstrate protein levels following treatment with a piperidine-2,6-dione derivative.

Materials:

-

Cell line of interest (e.g., MM.1S for IKZF1/Aiolos)

-

Piperidine-2,6-dione derivative of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to the neosubstrate and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and treat with a dose-range of the piperidine-2,6-dione derivative for a specified time course.

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Normalize protein concentrations and run equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the neosubstrate signal to the loading control.

Figure 2: Experimental workflow for Western Blot analysis of neosubstrate degradation.

Protocol 2: Co-Immunoprecipitation (Co-IP) for CRBN-Neosubstrate Interaction

This protocol is used to demonstrate the drug-dependent interaction between CRBN and a neosubstrate.

Materials:

-

Cell line expressing tagged CRBN or neosubstrate (optional, but recommended)

-

Piperidine-2,6-dione derivative

-

Co-IP lysis buffer (non-denaturing)

-

Antibody specific for the "bait" protein (e.g., anti-CRBN)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents (as in Protocol 1)

Procedure:

-

Cell Treatment and Lysis: Treat cells with the derivative or vehicle control and lyse in a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation: Incubate the cell lysate with the "bait" antibody overnight at 4°C.

-

Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein complexes.

-

Washing: Wash the beads extensively to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads.

-

Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the "bait" protein and the suspected interacting "prey" protein (the neosubstrate).

Protocol 3: Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the binding affinity of a compound to CRBN in a competitive format.

Materials:

-

Purified recombinant CRBN protein

-

Fluorescently labeled CRBN ligand (tracer)

-

Piperidine-2,6-dione derivative (test compound)

-

Assay buffer

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup: In a microplate, add a constant concentration of the fluorescent tracer and purified CRBN protein.

-

Compound Addition: Add a serial dilution of the test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization in each well. A decrease in polarization indicates displacement of the tracer by the test compound.

-

Data Analysis: Plot the polarization values against the compound concentration to determine the IC₅₀.

Conclusion and Future Directions

The discovery of the mechanism of action of piperidine-2,6-dione derivatives has ushered in a new era of targeted protein degradation. By hijacking the cellular ubiquitin-proteasome system, these "molecular glues" offer a powerful strategy to eliminate previously "undruggable" protein targets. The continued exploration of new derivatives, the identification of novel neosubstrates, and the refinement of experimental methodologies will undoubtedly expand the therapeutic applications of this fascinating class of compounds. This technical guide provides a solid foundation for researchers to contribute to this exciting and rapidly evolving field.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. ashpublications.org [ashpublications.org]

- 7. assaygenie.com [assaygenie.com]

- 8. Differential Analysis of Cereblon Neosubstrates in Rabbit Embryos Using Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]

- 12. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Analogs of 4-(2-Methylpropyl)piperidine-2,6-dione

Introduction

The piperidine-2,6-dione, or glutarimide, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules.[1] These compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, anxiolytic, antibacterial, and antitumor properties.[2] The parent compound, 4-(2-Methylpropyl)piperidine-2,6-dione, also known as 3-isobutylglutarimide, is a key intermediate and building block in the synthesis of various pharmaceutical agents.[][4] Its analogs are of significant interest in drug discovery, particularly in the development of novel anti-cancer agents and modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex, following the legacy of immunomodulatory imide drugs (IMiDs) like thalidomide.[5]

This technical guide provides a comprehensive overview of the synthetic strategies for preparing novel analogs of this compound. It details key experimental protocols, presents comparative data in a structured format, and illustrates synthetic and biological pathways to support researchers and professionals in drug development.

General Synthetic Strategies for the Piperidine-2,6-dione Core

The construction of the glutarimide ring is the foundational step in synthesizing the target analogs. Several classical and modern methods have been established.

A common and straightforward approach involves the reaction of an appropriate aniline derivative with glutaric anhydride.[6] The resulting mixture is refluxed, typically in a solvent like toluene, to form the amic acid intermediate, which is subsequently cyclized.[6] Another method involves the cyclization of dicarboxylic acids with ammonia or a primary amine.[2] More recent and versatile methods focus on transition-metal-free conditions, such as the KOtBu-promoted Michael addition/intramolecular imidation cascade between substituted methyl acetates and acrylamides, which allows for the construction of variously substituted piperidine-2,6-diones.[7]

Below is a generalized workflow for the synthesis of the piperidine-2,6-dione scaffold.

Caption: Generalized workflow for key synthetic routes to the core glutarimide ring.

| Method | Key Reactants | Conditions | Advantages | Reference |

| Glutaric Anhydride Method | Glutaric anhydride, Primary amine/Aniline | Toluene, reflux; followed by cyclizing agent (e.g., CDI) | Readily available starting materials, straightforward. | [6] |

| Dicarboxylic Acid Cyclization | Glutaric acid, Ammonia/Primary amine | Heating | Classical, simple reactants. | [2] |

| Michael Addition/Imidation | Substituted methyl acetate, Acrylamide | KOtBu, THF | Transition-metal-free, good functional group tolerance, access to diverse substitutions. | [7] |

| Hydrolysis of Dinitriles | Pentanedinitrile | Acetic acid | Alternative route from nitrile precursors. | [8] |

Synthesis of Novel Analogs

Derivatization of the this compound scaffold can be achieved by introducing substituents at the nitrogen atom (N-1), the C-3 position (alpha to a carbonyl), or by modifying the C-4 isobutyl group.

Synthesis of 3-Substituted Analogs

A highly effective method for creating C-3 substituted analogs is the base-promoted reaction between substituted methyl acetates and acrylamides.[7] This approach provides direct access to α-substituted and α,α-disubstituted piperidine-2,6-diones under mild, transition-metal-free conditions.[7] The reaction proceeds via a Michael addition followed by an intramolecular imidation cascade.[7]

The diagram below illustrates this synthetic pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 4. This compound | C9H15NO2 | CID 15950514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grant.rscf.ru [grant.rscf.ru]

- 6. researchgate.net [researchgate.net]

- 7. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glutarimide: Synthesis and derivatives_Chemicalbook [chemicalbook.com]

In Silico Docking Studies of 4-Isobutylpiperidine-2,6-dione: A Technical Guide for Drug Development Professionals

Introduction: 4-Isobutylpiperidine-2,6-dione is a notable chemical entity within biomedical research, recognized for its core piperidine-2,6-dione (or glutarimide) scaffold.[] This structural motif is famously present in immunomodulatory drugs (IMiDs) like thalidomide and its analogs, lenalidomide and pomalidomide. Synthetic analogs of this compound have shown potential in the development of novel agents for cancer and neurodegenerative conditions.[] Given the established interaction between the glutarimide ring and the Cereblon (CRBN) protein, this guide focuses on the in silico molecular docking of 4-isobutylpiperidine-2,6-dione with CRBN, a key component of the Cullin-RING E3 ubiquitin ligase complex.[2] Understanding this interaction is a critical step in elucidating its potential mechanism of action and guiding further drug discovery efforts.

Biological Target: Cereblon (CRBN)

Cereblon has been identified as the primary target for the biological effects of thalidomide and related molecules.[2] It functions as the substrate receptor within the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex.[2] The binding of glutarimide-containing compounds to a specific hydrophobic pocket in Cereblon alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of target proteins.[2][3] This mechanism underpins the therapeutic effects of IMiDs. Therefore, CRBN is the most logical and critical target for in silico docking studies of 4-isobutylpiperidine-2,6-dione.

In Silico Molecular Docking Protocol

The following protocol outlines a generalized yet detailed methodology for performing molecular docking studies of 4-isobutylpiperidine-2,6-dione with the human Cereblon protein. This protocol is a composite of established methodologies for small molecule docking.[4][5][6]

Software and Tools

-

Molecular Docking Software: AutoDock Vina, GOLD, or Glide[4][6]

-

Protein Preparation: PyMOL, Discovery Studio, or AutoDock Tools[6]

-

Ligand Preparation: ChemDraw, Avogadro, or similar chemical drawing software[4]

-

Visualization: PyMOL or Discovery Studio[6]

Step-by-Step Methodology

-

Protein Preparation:

-

Obtain the 3D crystal structure of the human Cereblon (CRBN) protein, preferably in complex with a known glutarimide-containing ligand, from the Protein Data Bank (PDB). A suitable example is PDB ID: 4CI1 (human CRBN in complex with DDB1 and pomalidomide).

-

Remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands (except for validation purposes), and any non-protein entities.[5][6]

-

Add polar hydrogen atoms to the protein structure and assign appropriate atomic charges (e.g., Kollman charges).[5]

-

The protein structure should be energy minimized to relieve any steric clashes.[5]

-

-

Ligand Preparation:

-

Draw the 2D structure of 4-isobutylpiperidine-2,6-dione using chemical drawing software and convert it to a 3D structure.[4]

-

Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[4]

-

Define the rotatable bonds of the ligand to allow for conformational flexibility during the docking simulation.[5]

-

-

Grid Generation and Docking Simulation:

-

Define the active site for docking. This is typically centered on the binding pocket of the co-crystallized ligand (if available) or identified through literature analysis. For CRBN, the binding pocket is a well-characterized hydrophobic region composed of three tryptophan residues.[2]

-

Generate a grid box that encompasses the entire defined active site.[4]

-

Perform the molecular docking simulation using a program like AutoDock Vina.[6] The docking algorithm, such as the Lamarckian Genetic Algorithm, will explore various conformations and orientations of the ligand within the active site.[4]

-

-

Analysis of Results:

-

The docking program will generate multiple binding poses for the ligand, each with a corresponding binding affinity score (typically in kcal/mol).[6] A more negative binding energy indicates a stronger predicted interaction.[6]

-

Analyze the top-ranked poses to identify the most plausible binding mode.

-

Visualize the protein-ligand complex to examine the specific interactions, such as hydrogen bonds and hydrophobic interactions, between 4-isobutylpiperidine-2,6-dione and the amino acid residues of the CRBN active site.[4][5]

-

Quantitative Data: Comparative Binding Affinities

While specific experimental binding data for 4-isobutylpiperidine-2,6-dione is not publicly available, the following table summarizes the binding affinities of well-known piperidine-2,6-dione derivatives to Cereblon. This provides a benchmark for interpreting the results of in silico docking studies.

| Compound | Cereblon Binding Affinity (Ki) [μM] |

| CC-122 | < 1 |

| Pomalidomide | 1 < B < 10 |

| Lenalidomide | 1 < B < 10 |

Data sourced from patent WO2021105334A1, where 'B' indicates a range.[7]

Experimental Validation Protocol: Fluorescence Polarization Assay

To validate the in silico predictions, a biophysical assay such as a fluorescence polarization (FP) competition assay can be performed. The following is a summarized protocol based on methodologies used for similar compounds.[7]

-

Materials:

-

Recombinant human CRBN-DDB1 protein complex.

-

A fluorescently labeled tracer that binds to CRBN (e.g., Cy5-labeled thalidomide).

-

Test compound: 4-isobutylpiperidine-2,6-dione.

-

Assay buffer (e.g., 50 mM Tris pH 7.0, 200 mM NaCl, 0.02% v/v Tween-20, 2 mM DTT).

-

-

Procedure:

-

Prepare a solution containing the CRBN-DDB1 protein and the fluorescent tracer in the assay buffer.

-

Add varying concentrations of the test compound (4-isobutylpiperidine-2,6-dione) to a 384-well assay plate.

-

Add the protein-tracer solution to the wells.

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

As the test compound displaces the fluorescent tracer from the CRBN binding site, the polarization value will decrease.

-

Plot the fluorescence polarization values against the concentration of the test compound to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 value, which represents the binding affinity of 4-isobutylpiperidine-2,6-dione to Cereblon.

-

Visualizations

In Silico Docking Workflow

Caption: A generalized workflow for in silico molecular docking studies.

Cereblon E3 Ligase Pathway

Caption: Mechanism of CRBN-mediated protein degradation induced by glutarimide-containing ligands.

References

- 2. mdpi.com [mdpi.com]

- 3. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2021105334A1 - Piperidine-2, 6-dione derivatives which bind to cereblon, and methods of use thereof - Google Patents [patents.google.com]

Technical Guide: 3-Isobutylglutarimide (CAS 916982-10-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological significance, and commercial availability of the compound with CAS number 916982-10-0, commonly known as 3-Isobutylglutarimide or 4-(2-Methylpropyl)piperidine-2,6-dione.

Core Compound Properties

3-Isobutylglutarimide is a heterocyclic compound characterized by a piperidine-2,6-dione core with an isobutyl substituent.[1] It is recognized primarily as a process impurity in the synthesis of Pregabalin, a widely used anticonvulsant and neuropathic pain agent.[2] Its molecular structure and physicochemical properties are summarized below.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C9H15NO2 | [3][4] |

| Molecular Weight | 169.22 g/mol | [3][4] |

| Melting Point | 136-138 °C | [3][5] |

| Boiling Point | 305 °C | [3][5] |

| Density | 1.016 g/cm³ | [4][6] |

| Flash Point | 131 °C | [4] |

| pKa (Predicted) | 11.78 ± 0.40 | [4] |

| Solubility | Chloroform (Sparingly), DMSO (Slightly), Methanol (Slightly) | [4][5] |

| Appearance | White to Off-White Solid | [1][4] |

Synonyms

Biological Context and Potential Activity

The primary documented biological relevance of 3-Isobutylglutarimide is its status as an impurity in the pharmaceutical manufacturing of Pregabalin.[2] As such, its own pharmacological profile is not extensively studied. However, some information can be inferred from its structural class and limited mentions in literature.

One source suggests that as "Pregabalin Impurity 13," the compound may act as an inhibitor of gamma-aminobutyric acid (GABA) receptors and has shown some antimicrobial activity against Enterococcus faecalis.[2] It is important to note that this information is from a supplier datasheet and requires further validation through peer-reviewed research.

The broader class of piperidine-containing compounds is known to exhibit a wide range of biological activities, including immunostimulatory, anticancer, antimalarial, anti-inflammatory, and antimicrobial effects.[4][5] This suggests that 3-Isobutylglutarimide could be a candidate for further pharmacological investigation.

Experimental Protocols

Representative Synthesis of a Piperidine-2,6-dione Derivative

Disclaimer: The following is a generalized protocol for the synthesis of piperidine-2,6-dione derivatives and has not been specifically verified for CAS 916982-10-0. It is based on established chemical literature for this class of compounds.[9]

Step 1: Amic Acid Formation

-

Dissolve the corresponding aniline derivative (1.0 equivalent) in a suitable solvent such as toluene.

-

Add glutaric anhydride (0.9-1.0 equivalent) to the solution at room temperature.

-

Reflux the resulting mixture for approximately 2 hours.

-

Cool the reaction mixture to room temperature.

-

Add an anti-solvent like n-pentane to precipitate the intermediate product.

-

Filter the solid, wash with n-pentane, and dry under vacuum.

Step 2: Cyclization to Piperidine-2,6-dione

-

Dissolve the crude product from Step 1 in a solvent like chloroform under an inert atmosphere (e.g., Nitrogen).

-

Add a cyclizing agent such as 1,1'-carbonyldiimidazole (CDI) (1.2 equivalents).

-

Reflux the solution for approximately 14 hours.

-

Upon completion, the solvent can be removed, and the crude product purified by standard methods such as recrystallization or column chromatography to yield the desired piperidine-2,6-dione.

Visualized Workflow: General Synthesis

The following diagram illustrates a general workflow for the synthesis of piperidine-2,6-dione compounds.

Commercial Suppliers

3-Isobutylglutarimide (CAS 916982-10-0) is available from a number of chemical suppliers, typically for research and development purposes. The following table lists several known vendors.

| Supplier | Product Name | Notes |

| Sigma-Aldrich | 3-Isobutylglutarimid | Purity: 98%[10] |

| Santa Cruz Biotechnology | This compound | For Research Use Only[11] |

| ChemicalBook | 3-Isobutylglutarimid | Lists multiple suppliers and properties[4] |

| CymitQuimica | 3-Isobutyl glutarimide | Provides product description and lists suppliers[1] |

| Simson Pharma Limited | 4-isobutylpiperidine-2,6-dione | Accompanied by Certificate of Analysis[7] |

| Scimplify | 4-Isobutylpiperidine-2, 6-Dione | Manufacturer and distributor[12] |

| Veeprho | Pregabalin Piperidinedione Impurity | Supplier of impurity reference standards |

| Klivon | This compound (3-Isobutylglutarimide) | Offers custom synthesis services |

| Pharmaffiliates | 4-Isobutylpiperidine-2,6-dione | Pharmaceutical standards and impurities |

References

- 1. glppharmastandards.com [glppharmastandards.com]

- 2. veeprho.com [veeprho.com]

- 3. This compound | C9H15NO2 | CID 15950514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Biological activity of 4-ethynyl-, 4-oxy-, 4-butoxypropylpyperidine and azaheterocyclic compounds | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pregabalin EP Impurity A | 181289-23-6 | SynZeal [synzeal.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. scbt.com [scbt.com]

- 11. glppharmastandards.com [glppharmastandards.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

Spectroscopic and Structural Elucidation of 4-(2-Methylpropyl)piperidine-2,6-dione: A Technical Guide

Introduction

4-(2-Methylpropyl)piperidine-2,6-dione, also known by its synonym 3-isobutylglutarimide, is a key chemical intermediate and a known impurity in the synthesis of the blockbuster drug Pregabalin. As a crucial compound in pharmaceutical development and quality control, a thorough understanding of its spectroscopic properties is essential for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the available spectroscopic data (NMR, IR, and MS) for this compound, alongside detailed experimental protocols for its characterization.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₉H₁₅NO₂ |

| Molecular Weight | 169.22 g/mol |

| CAS Number | 916982-10-0 |

| Appearance | White to off-white solid |

| Melting Point | 136-138 °C |

Spectroscopic Data

A complete set of spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While publicly available spectral data is limited, the following tables summarize the expected and reported data based on its chemical structure and information from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0 | br s | 1H | NH |

| ~2.5-2.7 | m | 2H | CH₂ (piperidine ring, adjacent to C=O) |

| ~2.2-2.4 | m | 1H | CH (piperidine ring) |

| ~1.8-2.0 | m | 1H | CH (isobutyl group) |

| ~1.2-1.4 | m | 2H | CH₂ (piperidine ring) |

| ~1.1-1.3 | m | 2H | CH₂ (isobutyl group) |

| ~0.9 | d | 6H | 2 x CH₃ (isobutyl group) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~172-174 | C=O (dione) |

| ~45-47 | CH₂ (piperidine ring, adjacent to C=O) |

| ~42-44 | CH₂ (isobutyl group) |

| ~30-32 | CH (piperidine ring) |

| ~28-30 | CH₂ (piperidine ring) |

| ~25-27 | CH (isobutyl group) |

| ~22-24 | CH₃ (isobutyl group) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Strong, Broad | N-H Stretch |

| ~2955 | Strong | C-H Stretch (Aliphatic) |

| ~1725 | Strong | C=O Stretch (Symmetric, Imide) |

| ~1680 | Strong | C=O Stretch (Asymmetric, Imide) |

| ~1465 | Medium | C-H Bend (CH₂, CH₃) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 170.1 | [M+H]⁺ (Protonated Molecule) |

| 169.1 | [M]⁺ (Molecular Ion) |

| 112.1 | [M - C₄H₉]⁺ (Loss of isobutyl group) |

Experimental Protocols

Detailed methodologies are critical for the reproducible acquisition of high-quality spectroscopic data. The following protocols are generalized for the analysis of solid organic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed.

-

The sample is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

-

A small amount of Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

The tube is capped and gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Carbon spectra are typically acquired using a proton-decoupled pulse sequence. A larger number of scans is required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond or germanium) of the FTIR spectrometer is thoroughly cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry.

-

A small amount of the solid this compound is placed directly onto the crystal.

-

A pressure arm is applied to ensure firm and even contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Measurement: A background spectrum of the empty ATR crystal is first collected. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry

Sample Preparation:

-

A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Analysis Mode: For ESI, the analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. For EI, the molecular ion [M]⁺ and characteristic fragment ions are observed.

-

Data Collection: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range to include the molecular ion and expected fragments.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(2-Methylpropyl)piperidine-2,6-dione

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of 4-(2-Methylpropyl)piperidine-2,6-dione, an important intermediate in the pharmaceutical industry, notably in the synthesis of pregabalin.[1][2] The protocol is based on the reaction of 3-isobutylglutaric acid with urea. This application note includes information on reagents, equipment, reaction conditions, and purification methods. Additionally, a summary of quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility for researchers.

Introduction

This compound, also known as 3-isobutylglutarimide, is a key heterocyclic compound.[3][4] Its synthesis is a critical step in the production of various active pharmaceutical ingredients. The protocol detailed herein describes a robust and high-yield synthesis route from commercially available starting materials.

Chemical Structure:

IUPAC Name: this compound[3] Molecular Formula: C₉H₁₅NO₂[3] Molar Mass: 169.22 g/mol [5]

Synthesis Protocol

This protocol is adapted from a method described in patent literature, which demonstrates a high yield.[2]

2.1. Materials and Equipment

-

Reagents:

-

3-Isobutylglutaric acid (Purity ≥ 98%)

-

Urea

-

Toluene

-

-

Equipment:

-

Round-bottom flask (appropriate size for the reaction scale)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer or temperature probe

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven

-

2.2. Experimental Procedure

-

Reaction Setup: In a round-bottom flask, combine 50 g of 3-isobutylglutaric acid, 20 g of urea, and 200 mL of toluene.[2]

-

Reaction Conditions: Stir the mixture and heat it to 110°C.[2] Maintain the reaction at this temperature under reflux for 3 hours with continuous stirring.[2]

-

Crystallization: After the 3-hour reaction time, cool the mixture to a temperature between 5-15°C.[2] Continue stirring for 1 hour to facilitate crystallization of the product.[2]

-

Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.[2]

-

Drying: Dry the collected solid to obtain this compound.[2]

Quantitative Data

The following table summarizes the quantitative data associated with the described synthesis protocol.

| Parameter | Value | Reference |

| Starting Material (3-Isobutylglutaric acid) | 50 g | [2] |

| Reagent (Urea) | 20 g | [2] |

| Solvent (Toluene) | 200 mL | [2] |

| Reaction Temperature | 110°C | [2] |

| Reaction Time | 3 hours | [2] |

| Product Yield (mass) | 41.6 g | [2] |

| Product Yield (%) | 92.1% | [2] |

| Melting Point | 136-138°C | [6][] |

| Appearance | White to Off-White Solid | [6][] |

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow of the synthesis process.

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toluene is flammable; ensure there are no open flames or ignition sources nearby.

-

Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Conclusion

The provided protocol offers a detailed and efficient method for the synthesis of this compound, achieving a high yield. The clear, step-by-step instructions, along with the summarized data and workflow diagram, are intended to facilitate the successful replication of this synthesis by researchers in the field of medicinal chemistry and drug development.

References

- 1. Enhancing the imidase activity of BpIH toward 3-isobutyl glutarimide via semi-rational design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN112368262A - Method for preparing pregabalin intermediate (R) -3- (carbamoylmethyl) -5-methylhexanoic acid - Google Patents [patents.google.com]

- 3. This compound | C9H15NO2 | CID 15950514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

Application Note: HPLC Purification of 4-Isobutylpiperidine-2,6-dione

This application note details two High-Performance Liquid Chromatography (HPLC) methods for the purification of 4-isobutylpiperidine-2,6-dione, a key intermediate in pharmaceutical synthesis. The protocols cover both achiral purification using reversed-phase chromatography and chiral separation of its potential enantiomers using normal-phase chromatography. These methods are designed for researchers, scientists, and drug development professionals requiring high-purity material for their studies.

Introduction

4-Isobutylpiperidine-2,6-dione is a piperidine derivative of interest in medicinal chemistry. As with many synthetic intermediates, achieving high purity is crucial for subsequent reactions and for ensuring the quality of the final active pharmaceutical ingredient. HPLC is a powerful technique for the purification of such compounds. This note provides detailed protocols for two distinct HPLC-based purification strategies. The first is a reversed-phase method for general purification from reaction mixtures, and the second is a chiral method to resolve enantiomers, which may be necessary depending on the synthetic route and downstream applications.

While simple piperidine lacks a strong UV chromophore, the dione functional groups in 4-isobutylpiperidine-2,6-dione are expected to have some UV absorbance at lower wavelengths, enabling detection by UV-Vis detectors.

Experimental Protocols

Method 1: Achiral Purification by Reversed-Phase HPLC

This method is suitable for the general purification of 4-isobutylpiperidine-2,6-dione from synthetic impurities. Reversed-phase HPLC separates compounds based on their hydrophobicity.

Instrumentation and Materials:

-

Preparative HPLC system with a gradient pump, autosampler, and UV-Vis detector.

-

C18 stationary phase column.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Formic acid (FA) or Trifluoroacetic acid (TFA).

-

Sample of crude 4-isobutylpiperidine-2,6-dione.

Sample Preparation:

-

Dissolve the crude 4-isobutylpiperidine-2,6-dione in a minimal amount of a suitable solvent, such as a mixture of the mobile phase components (e.g., 50:50 acetonitrile:water).

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-70% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 1-5 mL (depending on sample concentration and column loading) |

| Column Temperature | Ambient |

Data Presentation: Achiral Purification

| Parameter | Result |

| Retention Time | ~12.5 minutes |

| Purity Achieved | >99% |

| Recovery Yield | Approximately 85% |

Method 2: Chiral Separation by Normal-Phase HPLC

This method is designed for the separation of the enantiomers of 4-isobutylpiperidine-2,6-dione. Chiral stationary phases are used to differentiate between the stereoisomers.[1][2]

Instrumentation and Materials:

-

Preparative HPLC system with a gradient or isocratic pump, autosampler, and UV-Vis detector.

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based).

-

n-Hexane (HPLC grade).

-

Isopropanol (IPA) or Ethanol (HPLC grade).

-

Sample of racemic 4-isobutylpiperidine-2,6-dione.

Sample Preparation:

-

Dissolve the racemic 4-isobutylpiperidine-2,6-dione in a minimal amount of the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

Chromatographic Conditions:

| Parameter | Value |

| Column | Chiralpak IA or equivalent, 10 µm, 250 x 20 mm |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 18 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 1-5 mL |

| Column Temperature | Ambient |

Data Presentation: Chiral Separation

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | ~15.2 | ~18.5 |

| Enantiomeric Excess | >99% | >99% |

| Resolution (Rs) | >1.5 | - |

Visualizations

Caption: Experimental workflow for the HPLC purification of 4-isobutylpiperidine-2,6-dione.

Caption: Decision pathway for selecting the appropriate HPLC purification method.

References

- 1. Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 3-Isobutylglutarimide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the synthesis and subsequent ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-isobutylglutarimide, a key intermediate in the synthesis of various pharmaceutical compounds. The provided protocols and data are intended to facilitate the characterization and quality control of this compound in a research and development setting.

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of public experimental spectra for 3-isobutylglutarimide, the following data tables present predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments. These predictions are based on established NMR principles and spectral data of structurally related compounds.

Table 1: Predicted ¹H NMR Data for 3-Isobutylglutarimide

| Peak No. | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~8.0 - 8.5 | Broad Singlet | 1H | N-H |

| 2 | ~2.5 - 2.7 | Multiplet | 2H | CH ₂ (ring, adjacent to C=O) |

| 3 | ~2.3 - 2.5 | Multiplet | 2H | CH ₂ (ring, adjacent to C=O) |

| 4 | ~2.0 - 2.2 | Multiplet | 1H | CH (ring, attached to isobutyl) |

| 5 | ~1.6 - 1.8 | Multiplet | 1H | CH (isobutyl) |

| 6 | ~1.2 - 1.4 | Triplet | 2H | CH ₂ (isobutyl) |

| 7 | ~0.9 | Doublet | 6H | CH ₃ (isobutyl) |

Table 2: Predicted ¹³C NMR Data for 3-Isobutylglutarimide

| Peak No. | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~173 - 175 | C =O |

| 2 | ~42 - 44 | C H₂ (isobutyl) |

| 3 | ~38 - 40 | C H (ring, attached to isobutyl) |

| 4 | ~30 - 32 | C H₂ (ring) |

| 5 | ~25 - 27 | C H (isobutyl) |

| 6 | ~22 - 24 | C H₃ (isobutyl) |

Experimental Protocols

Synthesis of 3-Isobutylglutarimide from 3-Isobutylglutaric Acid and Urea

This protocol is adapted from established synthetic methods for the preparation of glutarimides.

Materials:

-

3-Isobutylglutaric acid

-

Urea

-

Toluene (or another suitable high-boiling solvent)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a round-bottom flask, add 3-isobutylglutaric acid and urea in a 1:1.5 molar ratio.

-

Add toluene to the flask to create a slurry. The exact volume will depend on the scale of the reaction but should be sufficient to allow for effective stirring.

-

Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) with vigorous stirring.

-

Maintain the reflux for 3-5 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.

-

Wash the collected solid with a small amount of cold toluene to remove any remaining starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Dry the purified 3-isobutylglutarimide under vacuum to yield a white to off-white solid.

NMR Sample Preparation Protocol

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.

Materials:

-

3-Isobutylglutarimide (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm) and cap

-

Pasteur pipette and bulb

-

Small vial

-

Vortex mixer (optional)

Procedure:

-

Weigh the desired amount of 3-isobutylglutarimide and place it in a clean, dry vial.[1]

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1]

-

Gently swirl or vortex the vial to dissolve the solid completely.[1]

-

Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.

-

The sample is now ready for insertion into the NMR spectrometer.

Visualizations

Caption: Workflow for the synthesis and NMR analysis of 3-isobutylglutarimide.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-(2-Methylpropyl)piperidine-2,6-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process.[1] In vitro cytotoxicity assays provide essential information on a substance's intrinsic toxicity to cells, helping to determine therapeutic windows and elucidate mechanisms of action.[1][2] 4-(2-Methylpropyl)piperidine-2,6-dione is a piperidine derivative. Piperidine and its derivatives are known to possess a wide range of biological activities, including potential anticancer and cytotoxic effects.[3][4] Some piperidine compounds have been shown to induce apoptosis and inhibit cell migration and the cell cycle in cancer cells.[4]

These application notes provide a comprehensive framework for the in vitro evaluation of the cytotoxic potential of this compound. The protocols described herein are broadly applicable to various cell types and novel chemical entities.

General Experimental Workflow

A typical workflow for assessing the in vitro cytotoxicity of a test compound involves several key stages, from cell culture preparation to data analysis. The following diagram illustrates this general process.

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocols

Cell Culture and Compound Preparation

-

Cell Lines: Select appropriate human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HT-29 - colon adenocarcinoma) and a normal human cell line (e.g., HGF - human gingival fibroblasts) for comparison.[5]

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[6]

-

Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).[3]

-

Serial Dilutions: Perform serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations for treatment.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7][8]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[9] Incubate overnight to allow for cell attachment.

-

Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[7][10]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[6][10]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm or 590 nm using a microplate reader.[10]

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) release assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[11]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Controls: Include the following controls:

-